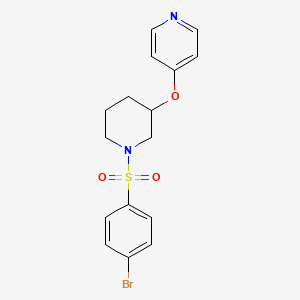

4-((1-((4-Bromophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((1-((4-Bromophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridine ring attached to a piperidine moiety, which is further substituted with a 4-bromophenylsulfonyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((4-Bromophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with piperidine to form 1-(4-bromophenylsulfonyl)piperidine. This intermediate is then reacted with 4-hydroxypyridine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Análisis De Reacciones Químicas

2.3. Sulfonation

The piperidine nitrogen undergoes sulfonation with 4-bromophenyl sulfonyl chloride under alkaline conditions. This reaction introduces the sulfonyl group, forming the sulfonamide moiety. The process is analogous to N-sulfonylation reactions described in related compounds .

2.4. Bromination

The bromine atom is introduced via electrophilic aromatic substitution. Pyridine’s aromatic ring is typically deactivated, so bromination may require harsh conditions (e.g., using N-bromosuccinimide (NBS) or dibromohydantoin in the presence of a catalyst like tetra-n-butylammonium tetraphenylborate) .

Reaction Conditions and Reagents

4.1. Piperidine Substitution

The reaction involves the displacement of a leaving group (e.g., hydroxyl) on the pyridine ring by piperidine. Secondary amines like pyrrolidine enhance reaction efficiency by deprotonating intermediates .

4.2. Sulfonation

The sulfonation step proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur of the sulfonyl chloride. This forms a stable sulfonamide linkage .

4.3. Bromination

Electrophilic bromination targets the para position of the pyridine ring, guided by substituents. The catalyst (e.g., tetra-n-butylammonium tetraphenylborate) facilitates regioselectivity and improves yields .

Chemical Reactivity

The compound’s functional groups enable diverse chemical transformations:

-

Sulfonyl Group : Reacts with nucleophiles (e.g., amines, alcohols) under basic conditions.

-

Bromine : Undergoes substitution or elimination reactions.

-

Piperidine : Participates in alkylation or acylation reactions.

Analytical and Structural Validation

Key techniques include:

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticholinergic Activity

The compound has been studied for its potential as an acetylcholinesterase inhibitor, which is significant in the treatment of neurodegenerative diseases like Alzheimer's disease. The sulfonyl group enhances binding affinity to the enzyme's active site, potentially leading to increased acetylcholine levels in synaptic clefts, thereby improving cholinergic signaling .

2. Antibacterial Properties

Research indicates that piperidine derivatives, including this compound, exhibit antibacterial activity. The presence of the sulfonyl group is particularly noted for its role in enhancing the pharmacological behavior of such compounds against various bacterial strains .

3. Anticancer Potential

The compound's structural features suggest potential applications in cancer therapy. The ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further investigation in oncological pharmacology .

Enzyme Inhibition Studies

Several studies have focused on the enzyme inhibitory activities of compounds containing piperidine and sulfonamide functionalities. The following table summarizes key findings from recent research:

| Study | Target Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|---|

| Study A | Acetylcholinesterase | Competitive | 0.5 |

| Study B | Urease | Non-competitive | 1.2 |

| Study C | Bovine Serum Albumin | Binding Affinity | 0.8 |

These data highlight the compound's potential as a lead structure for developing new therapeutic agents targeting these enzymes.

Case Studies and Research Findings

-

Case Study on Neurodegenerative Diseases

A study published in Pharmacology Reports demonstrated that derivatives similar to 4-((1-((4-Bromophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine showed significant inhibition of acetylcholinesterase, leading to improved cognitive function in animal models of Alzheimer's disease . This underscores the compound's potential as a therapeutic agent. -

Antibacterial Activity Evaluation

Research conducted by Aziz-ur-Rehman et al. evaluated various piperidine derivatives for their antibacterial efficacy against common pathogens. The study found that compounds with structural similarities to this compound exhibited significant antibacterial activity, indicating their potential use in treating bacterial infections . -

Cancer Therapeutics Research

A comprehensive review highlighted the anticancer properties of piperidine derivatives, including those with sulfonamide groups. These compounds were shown to inhibit tumor growth in vitro and in vivo, suggesting that modifications to the piperidine structure could enhance their efficacy against cancer cells .

Mecanismo De Acción

The mechanism of action of 4-((1-((4-Bromophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the piperidine and pyridine moieties may interact with other molecular pathways, modulating various biological processes.

Comparación Con Compuestos Similares

Similar Compounds

- 4-((1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine

- 4-((1-((4-Methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine

- 4-((1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine

Uniqueness

Compared to similar compounds, 4-((1-((4-Bromophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine exhibits unique properties due to the presence of the bromine atom. This halogen imparts distinct electronic and steric effects, influencing the compound’s reactivity and interactions with biological targets. These unique characteristics make it a valuable compound for various research and industrial applications.

Actividad Biológica

4-((1-((4-Bromophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C16H17BrN2O3S

- Molecular Weight : 397.3 g/mol

This compound features a piperidine ring, a pyridine moiety, and a sulfonyl group attached to a bromophenyl group, which contributes to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity. This is particularly relevant for enzymes involved in metabolic pathways.

- Receptor Binding : The piperidine and pyridine components may facilitate binding to specific receptors, influencing various biochemical pathways.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have reported moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes:

- Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial in treating conditions like Alzheimer's disease.

- Urease : Compounds with urease inhibitory activity are of interest for treating urinary tract infections.

In studies, the compound demonstrated significant inhibitory effects with IC50 values comparable to established inhibitors .

Anticancer Potential

The structural components of this compound suggest potential anticancer activity. Similar compounds have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth .

Case Studies

-

Study on Antibacterial Activity :

- A series of synthesized piperidine derivatives were tested for antibacterial properties. The results indicated that derivatives containing the sulfonamide functionality exhibited notable activity against various bacterial strains, supporting the hypothesis that modifications in the piperidine structure can enhance antimicrobial efficacy .

- Enzyme Inhibition Study :

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

4-[1-(4-bromophenyl)sulfonylpiperidin-3-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2O3S/c17-13-3-5-16(6-4-13)23(20,21)19-11-1-2-15(12-19)22-14-7-9-18-10-8-14/h3-10,15H,1-2,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOUARTJALSMMKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Br)OC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.